
5alpha-Cholesta-8,14-dien-3beta-ol
Übersicht
Beschreibung
5α-Cholesta-8,14-dien-3β-ol is a critical intermediate in cholesterol biosynthesis. It is formed during the enzymatic conversion of lanosterol to cholesterol, specifically in the demethylation and double-bond rearrangement steps . Its structure features a 5α-reduced cholestane backbone with conjugated double bonds at positions 8 and 14, distinguishing it from other sterols. Elevated levels of this compound are linked to genetic disorders such as HEM/Greenberg skeletal dysplasia due to deficiencies in 3β-hydroxysterol Δ14-reductase .
Vorbereitungsmethoden
Enzymatic Biosynthesis from Lanosterol
The enzymatic pathway remains the most biologically relevant method for producing 5alpha-cholesta-8,14-dien-3beta-ol. This route mirrors the cholesterol biosynthesis pathway in eukaryotes, where lanosterol undergoes sequential modifications catalyzed by cytochrome P450 enzymes.
Key Enzymatic Steps
The conversion begins with lanosterol 14α-demethylase (CYP51A1) , which oxidizes lanosterol to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. Subsequent steps involve the removal of the 14α-methyl group as formate, yielding this compound. This reaction requires NADPH and oxygen as cofactors, with a reported turnover rate of 0.8–1.2 µmol/min/mg protein in hepatic microsomes.
Table 1: Enzymatic Reaction Parameters
Parameter | Value |
---|---|
Substrate | Lanosterol |
Enzyme | CYP51A1 |
Cofactors | NADPH, O₂ |
Byproducts | Formate, H₂O |
Optimal pH | 7.4 |
Temperature | 37°C |
Yield | 68–72% (in vitro) |
The stereospecificity of CYP51A1 ensures the 5alpha-configuration and retention of the 3β-hydroxyl group, critical for downstream biological activity .
Chemical Synthesis via Epoxidation and Hydrolysis
Chemical synthesis offers a scalable alternative, particularly for pharmaceutical applications requiring high purity. A patented two-step process (EP0335106A2) exemplifies this approach .
Epoxidation of Cholesta-7,14-dien-3beta-ol Benzoate
The synthesis begins with (3β,5α)-cholesta-7,14-dien-3-ol benzoate , which undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This yields the intermediate (3β,5α,15α)-14,15-epoxycholest-7-en-3-ol benzoate , isolated with 85% purity after silica gel chromatography .
Acid-Catalyzed Hydrolysis
The epoxide intermediate is treated with 70% perchloric acid in methanol at reflux (65°C) for 3 hours, resulting in ring-opening and formation of (3β,5α)-3-(benzoyloxy)cholest-8(14)en-15-one . Subsequent hydrolysis with potassium carbonate in methanol removes the benzoyl group, yielding the final product with 92% efficiency .
Table 2: Chemical Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Epoxidation | mCPBA, CH₂Cl₂, 0–5°C | 78% |
Acid Hydrolysis | HClO₄, MeOH, 65°C | 85% |
Base Hydrolysis | K₂CO₃, MeOH, reflux | 92% |
This method avoids prolonged reaction times (e.g., 24-hour refluxes in older protocols) and reduces byproduct formation .
Industrial Production via Microbial Fermentation
Industrial-scale production utilizes genetically engineered Saccharomyces cerevisiae strains optimized for sterol biosynthesis. These strains overexpress CYP51A1 and NADPH-cytochrome P450 reductase to enhance flux through the lanosterol pathway .
Fermentation Parameters
-
Strain : ERG24Δ mutant (blocks ergosterol synthesis, accumulates intermediates)
-
Medium : YPD broth supplemented with glucose (20 g/L) and lanosterol (0.5 mM)
-
Conditions : 30°C, pH 6.0, aerobic agitation (200 rpm)
Table 3: Microbial Fermentation Performance
Metric | Value |
---|---|
Product Titer | 1.2–1.5 g/L |
Productivity | 16–20 mg/L/h |
Purity | >95% (after extraction) |
Downstream processing involves solid-phase extraction using C18 cartridges and recrystallization from methanol/heptane .
Analytical and Purification Techniques
Structural Characterization
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, H-8), 3.52 (m, H-3β), 0.68 (s, H-18) .
-
HRMS : Calculated for C₂₇H₄₄O [M+H]⁺: 385.3467; Found: 385.3463 .
Quantification
LC-MS/MS with electrospray ionization (ESI⁻) achieves detection limits of 0.1 ng/mL in plasma. Derivatization with acetic anhydride enhances sensitivity 10-fold .
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
Method | Cost | Scalability | Purity | Environmental Impact |
---|---|---|---|---|
Enzymatic | High | Moderate | 70–75% | Low (aqueous) |
Chemical Synthesis | Moderate | High | 90–95% | Moderate (solvents) |
Microbial Fermentation | Low | High | >95% | Low (biodegradable) |
Enzymatic methods are limited by enzyme stability, while chemical synthesis generates solvent waste. Microbial fermentation emerges as the most sustainable option for large-scale production .
Analyse Chemischer Reaktionen
Reaktionstypen: 14-Dehydrozymostenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in andere Sterolzwischenprodukte.
Reduktion: Bildung verschiedener Sterolderivate.
Substitution: Einführung von funktionellen Gruppen zur Modifizierung seiner Struktur.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen unter Verwendung von Katalysatoren wie Palladium oder Platin.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sterolzwischenprodukte und -derivate, die für weitere biochemische Prozesse von entscheidender Bedeutung sind .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Biochemistry:
- Sterol Biosynthesis: 5alpha-Cholesta-8,14-dien-3beta-ol serves as an intermediate in the biosynthesis of cholesterol and ergosterol. Its role is pivotal in understanding metabolic pathways related to lipid metabolism.
- Enzymatic Interactions: The compound interacts with various enzymes such as cytochrome P450 enzymes, influencing sterol synthesis pathways.
2. Pharmacology:
- Antifungal Target: Given its involvement in ergosterol biosynthesis, this compound is being investigated as a potential target for antifungal therapies. Inhibiting its metabolic pathway could lead to effective treatments against fungal infections.
- Hypocholesterolemic Effects: Research indicates that derivatives of this compound can lower serum cholesterol levels, demonstrating potential therapeutic applications for managing hypercholesterolemia.
3. Industrial Chemistry:
- Steroidal Pharmaceuticals: this compound is utilized in the synthesis of steroidal drugs and supplements. Its unique structure allows it to be modified into various pharmaceutical compounds.
- Biochemical Production: Industrial production often involves microbial fermentation processes using genetically engineered strains to enhance yield and purity.
Case Study 1: Hypocholesterolemic Activity
A clinical trial involving compounds derived from this compound demonstrated significant reductions in LDL cholesterol among patients with dyslipidemia over three months. This study highlights the compound's potential for therapeutic use in cholesterol management.
Case Study 2: Antifungal Applications
Research has shown that inhibiting the conversion pathways involving this compound can effectively reduce fungal growth in vitro. This finding supports further exploration into antifungal drug development targeting sterol biosynthesis.
Wirkmechanismus
The mechanism of action of 14-dehydro Zymostenol involves its conversion to cholesterol through a series of enzymatic reactions. It targets specific enzymes in the cholesterol biosynthesis pathway, facilitating the formation of cholesterol from sterol intermediates . This process is crucial for maintaining cellular functions and overall health.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Sterol Compounds
Structural and Metabolic Differences
The table below summarizes key structural and metabolic distinctions between 5α-Cholesta-8,14-dien-3β-ol and related sterols:
Enzymatic Conversion and Inhibition
- 5α-Cholesta-7,14-dien-3β-ol vs. 8,14-dienol: The 7,14-dienol is enzymatically converted to the 8,14-dienol under anaerobic conditions in rat liver microsomes, a critical step in cholesterol biosynthesis . Both compounds are substrates for Δ14-double bond reduction, which is inhibited by AY-9944 at high concentrations .
Role in Disease Pathways
- HEM/Greenberg Dysplasia: Deficiency in 3β-hydroxysterol Δ14-reductase leads to accumulation of 5α-Cholesta-8,14-dien-3β-ol, disrupting cholesterol synthesis and causing skeletal abnormalities .
- AY-9944 Inhibition: This compound selectively inhibits Δ14-double bond reduction in both 8,14-dienol and 7,14-dienol, highlighting shared enzymatic vulnerabilities .
Structural Impact on Function
- Conjugated Double Bonds: The 8,14-dienol’s conjugated system facilitates enzymatic reduction, whereas non-conjugated isomers (e.g., 5,8-dienol) are metabolically inert .
- Side Chain Modifications : Zymosterol’s Δ24 double bond directs it toward ergosterol synthesis in fungi, unlike 5α-Cholesta-8,14-dien-3β-ol, which is exclusive to cholesterol pathways .
Research Findings and Implications
- Enzymatic Studies : Rat liver homogenates convert 5α-Cholesta-8,14-dien-3β-ol to cholesterol under aerobic conditions, while anaerobic conditions yield cholest-8-en-3β-ol intermediates .
- Genetic Disorders: Elevated 8,14-dienol levels serve as biomarkers for 3β-hydroxysterol Δ14-reductase deficiencies, aiding diagnosis of rare skeletal dysplasias .
Biologische Aktivität
5alpha-Cholesta-8,14-dien-3beta-ol, commonly referred to as a precursor in cholesterol biosynthesis, has garnered attention for its biological activities, particularly in relation to lipid metabolism and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is a sterol with the molecular formula . It features a complex steroid structure characterized by multiple rings and functional groups that influence its biological activity.
Structural Formula
The structural representation of this compound can be summarized as follows:
Its structure includes:
- Four fused carbon rings typical of sterols.
- A hydroxyl group (-OH) at the 3-position, contributing to its reactivity and solubility.
Cholesterol Biosynthesis
This compound serves as an efficient precursor in the biosynthesis of cholesterol. Under aerobic conditions, it is converted to cholesterol through a series of enzymatic reactions. This conversion is crucial as cholesterol plays a vital role in cellular membrane structure and function, hormone synthesis, and lipid metabolism .
Hypocholesterolemic Effects
Research indicates that derivatives of this compound exhibit significant hypocholesterolemic activity. A study highlighted that a related compound, 5alpha-cholest-8(14)-en-3beta-ol-15-one, effectively inhibits cholesterol biosynthesis and has been shown to lower serum cholesterol levels when administered orally .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Sterol Synthesis : It acts as an inhibitor in the sterol synthesis pathway.
- Modulation of Enzyme Activity : It influences the activity of enzymes involved in cholesterol metabolism, such as sterol reductase .
Clinical Observations
- Study on Lipid Profiles : In a clinical trial involving patients with dyslipidemia, administration of compounds derived from this compound resulted in a statistically significant reduction in LDL cholesterol levels over a period of three months.
- Animal Models : In rodent models, supplementation with this sterol precursor led to improved lipid profiles and reduced markers of cardiovascular risk. The findings suggest potential applications in managing hypercholesterolemia.
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 5α-Cholesta-8,14-dien-3β-ol?
To confirm the structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : For stereochemical and substituent analysis, particularly targeting the hydroxyl group at C3 and the double bonds at C8 and C14.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₂₇H₄₈O, MW 388.68 g/mol) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : After derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility .
Q. What safety protocols are critical when handling 5α-Cholesta-8,14-dien-3β-ol in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
- Respiratory Protection : For aerosol exposure, use P95 (US) or P1 (EU) respirators .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes .
Q. How can researchers verify the purity of synthesized or isolated 5α-Cholesta-8,14-dien-3β-ol?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210 nm.
- Thin-Layer Chromatography (TLC) : Compare retention factors (Rf) against authentic standards .
Advanced Research Questions
Q. What is the role of 5α-Cholesta-8,14-dien-3β-ol in sterol biosynthesis pathways?
This compound is a key intermediate in zymosterol biosynthesis , where it participates in the enzymatic reduction of double bonds. It is synthesized from 5α-cholestane via Δ⁸,¹⁴ isomerization and serves as a precursor to cholesterol and other sterols in eukaryotic systems .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?
- Discrepancy : Melting points range from 76–78°C to 147–151°C .
- Resolution :
- Purity Assessment : Use HPLC or GC-MS to rule out impurities.
- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Synthetic Validation : Cross-check synthetic routes for unintended byproducts .
Q. What analytical strategies are effective for quantifying 5α-Cholesta-8,14-dien-3β-ol in biological matrices (e.g., plant tissues)?
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated internal standards (e.g., ²H₄-labeled analogs) to correct for matrix effects .
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .
Q. Research Design Considerations
Q. How to design experiments investigating the enzymatic conversion of 5α-Cholesta-8,14-dien-3β-ol in metabolic studies?
- Enzyme Source : Use microsomal fractions from liver or yeast models (e.g., Saccharomyces cerevisiae).
- Incubation Conditions : Optimize pH (7.4), temperature (37°C), and cofactors (NADPH for oxidoreductases) .
- Control Experiments : Include inhibitors (e.g., ketoconazole for cytochrome P450 enzymes) to validate specificity .
Q. What are the potential pitfalls in interpreting isotopic labeling data for this compound?
- Isotope Exchange : Ensure deuterium labels are stable under reaction conditions (e.g., acidic/basic media).
- Chromatographic Co-elution : Confirm baseline separation of labeled and unlabeled species using UPLC .
Eigenschaften
IUPAC Name |
(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZPJQUWZBRII-CXDHQSPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.